molecular formula C10H11ClN2O B11821922 2-(2-Chloropyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(2-Chloropyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B11821922
M. Wt: 210.66 g/mol
InChI Key: BYPTVTXUXUDXBR-UHFFFAOYSA-N
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Description

2-(2-Chloropyridin-3-yl)pyrrolidine-1-carbaldehyde is a chemical compound that features a pyrrolidine ring attached to a chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloropyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves the reaction of 2-chloropyridine with pyrrolidine under specific conditions. The reaction may be catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: 2-(2-Chloropyridin-3-yl)pyrrolidine-1-carboxylic acid.

    Reduction: 2-(2-Chloropyridin-3-yl)pyrrolidine-1-methanol.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chloropyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Chloropyridin-3-yl)pyrrolidine-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, while the chloropyridine moiety can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

    2-(2-Chloropyridin-3-yl)pyrrolidine-1-methanol: Similar structure but with an alcohol group instead of an aldehyde.

    2-(2-Chloropyridin-3-yl)pyrrolidine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    2-(2-Chloropyridin-3-yl)pyrrolidine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

Uniqueness: 2-(2-Chloropyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to the presence of both the aldehyde group and the chloropyridine moiety, which allows for a wide range of chemical modifications and applications. The combination of these functional groups provides versatility in synthetic chemistry and potential for diverse biological activities.

Properties

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

2-(2-chloropyridin-3-yl)pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C10H11ClN2O/c11-10-8(3-1-5-12-10)9-4-2-6-13(9)7-14/h1,3,5,7,9H,2,4,6H2

InChI Key

BYPTVTXUXUDXBR-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C=O)C2=C(N=CC=C2)Cl

Origin of Product

United States

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